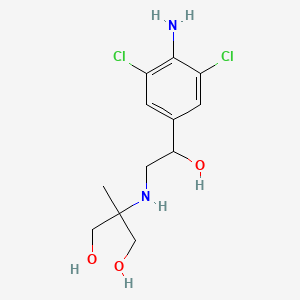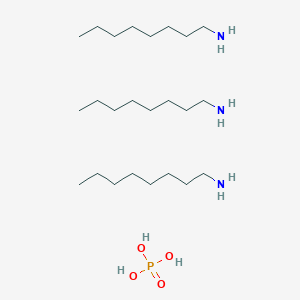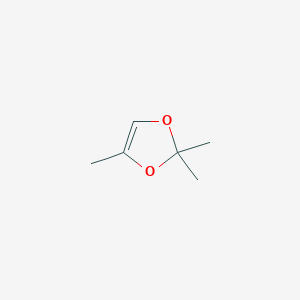
2,2,4-Trimethyl-2H-1,3-dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,3-dioxole is an organic compound with the molecular formula C6H12O2. It is a heterocyclic acetal, specifically a dioxolane, which is characterized by a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,3-dioxole can be synthesized through the cyclization reaction of 1,2-propylene oxide and acetone in the presence of a catalyst. The catalyst typically used is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride. This method is advantageous as it addresses the high catalyst cost and environmental pollution issues associated with previous methods .
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-dioxole involves similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2,2,4-Trimethyl-1,3-dioxole has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,3-dioxole involves its interaction with specific molecular targets and pathways. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations. The compound’s structure allows it to form stable intermediates, facilitating various synthetic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar structure but different substituents.
2,2-Dimethyl-1,3-dioxolane: Another dioxolane derivative with distinct chemical properties.
Uniqueness
2,2,4-Trimethyl-1,3-dioxole is unique due to its specific substituents, which impart distinct chemical reactivity and stability. Its ability to act as a versatile intermediate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
51494-95-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2,2,4-trimethyl-1,3-dioxole |
InChI |
InChI=1S/C6H10O2/c1-5-4-7-6(2,3)8-5/h4H,1-3H3 |
InChI Key |
KCMRJJTTXAUWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




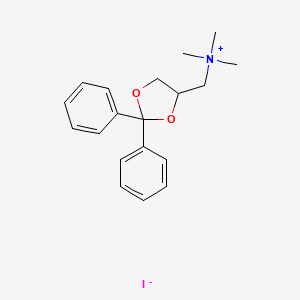

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
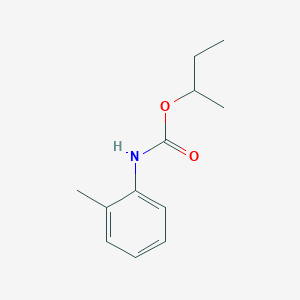
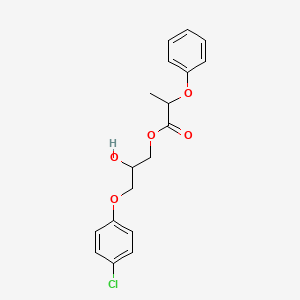
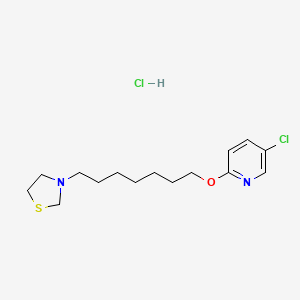
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)

